

Structural Analysis of 2,4-Dibromobenzene-1,3-diol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dibromobenzene-1,3-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **2,4-dibromobenzene-1,3-diol**, also known by its IUPAC name, 4,6-dibromobenzene-1,3-diol. This document consolidates key physicochemical, crystallographic, and spectroscopic data, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

2,4-Dibromobenzene-1,3-diol is a solid at room temperature. While a specific melting point for this compound is not readily available in the cited literature, related brominated resorcinol derivatives suggest a melting point is expected. For instance, 4-bromobenzene-1,3-diol has a melting point of 99-102 °C. The compound's molecular formula is $C_6H_4Br_2O_2$.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
IUPAC Name	4,6-dibromobenzene-1,3-diol	PubChem[2]
Synonyms	2,4-Dibromobenzene-1,3-diol, 4,6-Dibromoresorcinol	ChemicalBook[4], PubChem[2]
CAS Number	61524-51-4	Sigma-Aldrich, PubChem[2]
Molecular Formula	C ₆ H ₄ Br ₂ O ₂	PubChem[2]
Molecular Weight	267.90 g/mol	PubChem[2]
Physical Form	Solid	Sigma-Aldrich
Solubility	Expected to be soluble in polar organic solvents like alcohols and ethers, with low solubility in water, similar to other brominated phenols.	General knowledge

Crystallographic Data

The crystal structure of 4,6-dibromobenzene-1,3-diol has been determined as a monohydrate. The compound crystallizes in the monoclinic system with the space group C2/c. The crystal structure is stabilized by O—H···O hydrogen bonds, forming R⁴₄(8) loops.

Parameter	Value
Formula	C ₆ H ₄ Br ₂ O ₂ ·H ₂ O
Molecular Weight	285.93
Crystal System	Monoclinic
Space Group	C 2/c
a	26.146 (3) Å
b	4.4189 (5) Å
c	17.2594 (19) Å
β	119.006 (2)°
V	1744.0 (3) Å ³
Z	8

Spectroscopic Analysis

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 4,6-dibromobenzene-1,3-diol shows prominent peaks at m/z values of 270, 268, 266, 191, and 193.897.^[2] The cluster of peaks at 266, 268, and 270 is characteristic of a molecule containing two bromine atoms, representing the isotopic distribution of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for 4,6-dibromobenzene-1,3-diol are not readily available in the reviewed literature. However, based on the structure and data for related compounds, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum is expected to show two singlets for the two non-equivalent aromatic protons and a broad singlet for the two hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the deshielding effect of the bromine atoms and the shielding effect of the hydroxyl groups.

- ^{13}C NMR: The spectrum would display four signals for the aromatic carbons, with the carbon atoms attached to the bromine and hydroxyl groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4,6-dibromobenzene-1,3-diol is not available in the searched literature. However, the spectrum is expected to exhibit characteristic absorption bands for:

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$.
- C-O stretching: A strong band around 1200 cm^{-1} .
- C=C stretching (aromatic): Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm^{-1} .

Experimental Protocols

Synthesis of 4,6-Dibromobenzene-1,3-diol

The synthesis of 4,6-dibromobenzene-1,3-diol is typically achieved through the electrophilic bromination of resorcinol (benzene-1,3-diol).^[1] The following is a representative experimental protocol adapted from a known procedure for the bromination of a related resorcinol derivative.

Materials:

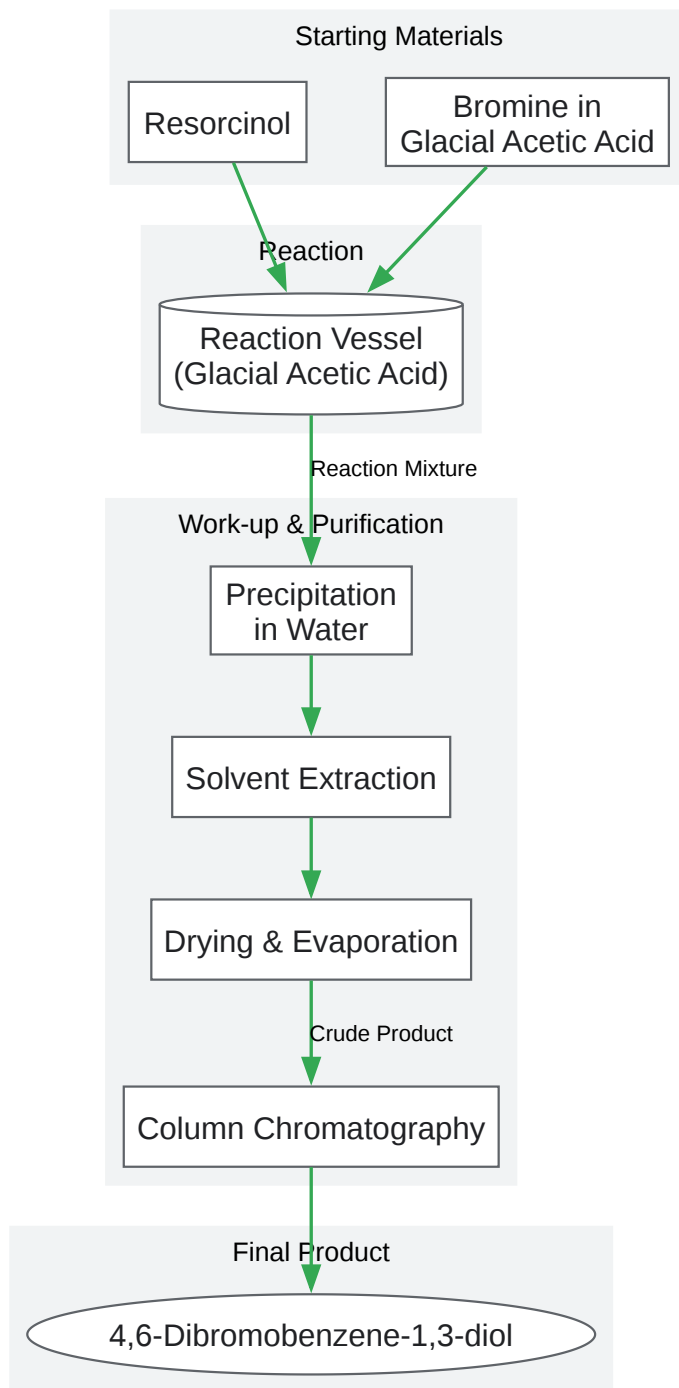
- Resorcinol
- Bromine
- Glacial Acetic Acid
- Water
- Dichloromethane or Diethyl Ether
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

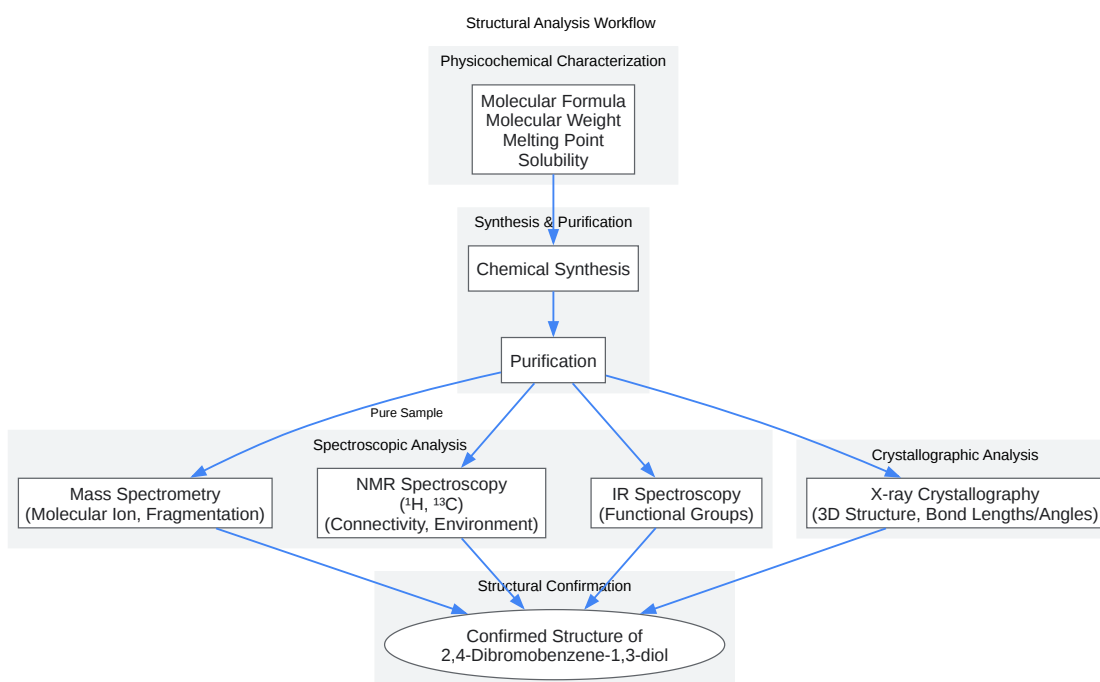
Procedure:

- **Dissolution of Resorcinol:** In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol in glacial acetic acid.
- **Preparation of Bromine Solution:** Separately, prepare a solution of bromine in glacial acetic acid.
- **Bromination Reaction:** While stirring the resorcinol solution, add the bromine solution dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary to maintain a moderate temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
- **Drying and Evaporation:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4,6-dibromobenzene-1,3-diol.

Workflow Diagram:

Synthesis of 4,6-Dibromobenzene-1,3-diol





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